molecular formula C11H16N6O4 B12295276 Acyclovir L-Alaninate

Acyclovir L-Alaninate

Cat. No.: B12295276
M. Wt: 296.28 g/mol
InChI Key: MUIRAGHHRGAJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acyclovir L-Alaninate is a prodrug of acyclovir, a widely used antiviral medication. Acyclovir is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus. The L-alaninate ester form enhances the solubility and bioavailability of acyclovir, making it more effective in treating viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir L-Alaninate involves the esterification of acyclovir with L-alanine. The process typically includes the protection of the amino group of L-alanine, followed by its condensation with acyclovir in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Acyclovir L-Alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acyclovir L-Alaninate has various scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its enhanced bioavailability and solubility compared to acyclovir.

    Medicine: Primarily used in antiviral therapies for herpes simplex and varicella-zoster infections.

    Industry: Employed in the development of more effective antiviral formulations

Mechanism of Action

Acyclovir L-Alaninate exerts its effects by being converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acyclovir L-Alaninate is unique due to its specific esterification with L-alanine, which enhances its solubility and bioavailability compared to acyclovir. This makes it a more effective option for oral administration .

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-aminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRAGHHRGAJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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